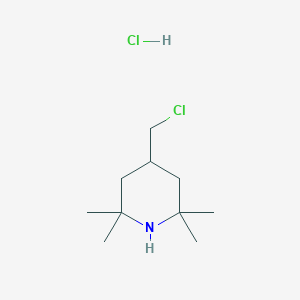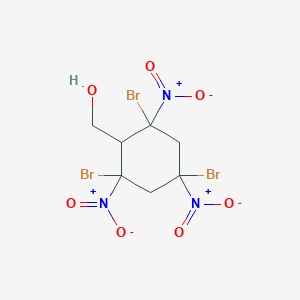
2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate is a chemical compound that belongs to the class of oxazolium salts It is characterized by the presence of a tert-butyl group and a methyl group attached to the oxazolium ring, with a perchlorate anion as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate typically involves the reaction of tert-butylamine with methyl acrylate to form an intermediate, which is then cyclized to produce the oxazolium ring. The final step involves the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.
Substitution: The oxazolium ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted oxazolium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild conditions, with careful control of temperature and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted oxazolium salts, oxazolones, and dihydro derivatives
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxazolium-based compounds and as a catalyst in certain reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving oxazolium intermediates.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The oxazolium ring can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds or the modulation of biological pathways, depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-Butyl-4,5-dihydro-1,2-oxazol-2-ium chloride: Similar structure but with a chloride anion instead of perchlorate.
5-Methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate: Lacks the tert-butyl group, affecting its reactivity and properties.
2-tert-Butyl-5-methyl-1,2-oxazolium bromide: Similar structure but with a bromide anion.
Uniqueness
2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate is unique due to the combination of the tert-butyl and methyl groups on the oxazolium ring, along with the perchlorate anion. This combination imparts specific reactivity and stability characteristics, making it suitable for specialized applications in synthesis and research.
Eigenschaften
CAS-Nummer |
60581-94-4 |
|---|---|
Molekularformel |
C8H16ClNO5 |
Molekulargewicht |
241.67 g/mol |
IUPAC-Name |
2-tert-butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C8H16NO.ClHO4/c1-7-5-6-9(10-7)8(2,3)4;2-1(3,4)5/h6-7H,5H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
YCVNASXBHHXAOO-UHFFFAOYSA-M |
Kanonische SMILES |
CC1CC=[N+](O1)C(C)(C)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-Chlorophenyl)-2-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14597143.png)
![1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14597148.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597152.png)
![[(2R,4S)-4-phenyloxetan-2-yl]methanol](/img/structure/B14597156.png)




![2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]](/img/structure/B14597191.png)

![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)
